molecular formula C8H4BrF2N B1374339 5-bromo-4,6-difluoro-1H-indole CAS No. 1154742-51-4

5-bromo-4,6-difluoro-1H-indole

Cat. No.: B1374339
CAS No.: 1154742-51-4
M. Wt: 232.02 g/mol
InChI Key: WLQCUDABSXTYOM-UHFFFAOYSA-N
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Description

5-bromo-4,6-difluoro-1H-indole is a useful research compound. Its molecular formula is C8H4BrF2N and its molecular weight is 232.02 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Intermolecular Interactions

5-Bromo-1H-indole derivatives are studied for their intermolecular interactions and crystal structures. A study on 5-bromo-1H-indole-3-carbaldehyde derivatives revealed important insights into their crystal structure, Hirshfeld surface, and thermal analysis. The research focused on the spectroscopic and thermal characteristics of these compounds, and their structures were determined using X-ray single crystal diffraction. These studies are vital for understanding the chemical and physical properties of such compounds (Barakat et al., 2017).

Synthesis of Bromoindole Derivatives

The synthesis of various bromoindole derivatives, including 5-bromo and 5,7-dibromo derivatives, has been a subject of significant research. These synthetic pathways are crucial for the development of new compounds with potential biological activities. For instance, the research by Hino et al. (1990) involved the synthesis of Nb-Methyl-4,5,6-tribromo-3-indoleacetamide, showcasing the versatility of bromoindole derivatives in chemical synthesis (Hino et al., 1990).

Photoreactive Indole Derivatives for Bioaffinity Labeling

Indole derivatives, synthesized from bromoindole derivatives, have been studied for their application in photoaffinity labeling. These compounds, such as 5- and 6-trifluoromethyldiazirinyl indoles, are significant for biological functional analysis, providing a pathway for understanding molecular interactions in biological systems (Murai et al., 2012).

Antimicrobial Activity of Indole Derivatives

New heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole have been evaluated for their antimicrobial activity. The synthesis of these compounds and their subsequent testing against various strains of bacteria and fungi highlight the potential of bromoindole derivatives in developing new antimicrobial agents (Mageed et al., 2021).

Antiinfective and Serotonin Receptor Binding Properties

Research on the Jamaican sponge Smenospongia aurea led to the isolation of brominated tryptophan derivatives, including 5-bromo-1H-indole-3-carboxylic acid methyl ester. These compounds showed significant antiinfective properties and binding activities to human serotonin receptors, demonstrating the therapeutic potential of bromoindole derivatives (Hu et al., 2002).

Biochemical Analysis

Biochemical Properties

5-Bromo-4,6-difluoro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of cell growth and induction of apoptosis. Additionally, this compound may interact with proteins involved in signal transduction pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular functions . For instance, the compound may inhibit the activity of kinases involved in signal transduction pathways, thereby modulating cellular responses to external stimuli. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation over time Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are essential for the compound’s detoxification and elimination, ensuring that it does not accumulate to toxic levels within the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it may accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound to various tissues, influencing its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization is essential for the compound to exert its effects on cellular processes, such as gene expression, energy production, and protein synthesis.

Properties

IUPAC Name

5-bromo-4,6-difluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N/c9-7-5(10)3-6-4(8(7)11)1-2-12-6/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQCUDABSXTYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C(=C21)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-4,6-difluoroindoline (3.6 g, 15.4 mmol) in chloroform (150 mL) was added manganese dioxide (5.3 g, 61 mmol) at room temperature/. The mixture was heated to reflux temperature for 2 hours then cooled to room temperature. The reaction was filtered and the filtrate was concentrated in vacuo. Flash column chromatography was then used to provide the title compound (3.6 g, yield 100%) as brown solid. MS (ES+): 232.0 (M+H). 1H NMR (CDCl3, 400 MHz): δ 8.27 (br. s, 1H), 7.19 (m, 1H), 7.02 (d, 1H), 6.61 (m, 1H).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
catalyst
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 4-bromo-3,5-difluoro-2-[(trimethylsilyl)ethynyl]aniline (1.75 g, 5.77 mmol) in DMF (80 mL) was treated with copper iodide (2.2 g, 11.5 mmol). The reaction mixture was sealed and heated to 110° C. for 3.75 hours. The black reaction mixture was cooled to room temperature, and poured into saturated aqueous ammonium chloride (300 mL). The product was extracted with ethyl acetate/heptane (2:1, 3×200 mL), and the combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo to give a black oil. The crude product was purified using flash chromatography on silica gel, eluting with heptanes/EtOAc (100:0 to 1:1) to give the title compound (350 mg). MS (ES+) 233.9 ((M+2)+H)+
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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